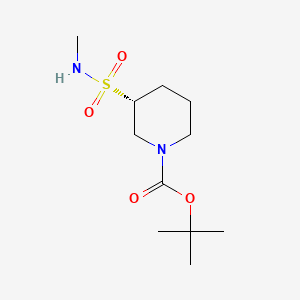

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

Description

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methylsulfamoyl moiety at the 3-position of the piperidine ring. The (3R) stereochemistry is critical for its biological and chemical interactions. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors or receptor modulators due to the sulfonamide group’s hydrogen-bonding capabilities. Its molecular formula is C₁₁H₂₂N₂O₄S, with a molecular weight of 278.37 g/mol.

Properties

Molecular Formula |

C11H22N2O4S |

|---|---|

Molecular Weight |

278.37 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)18(15,16)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

InChI Key |

RXNKGBKQWLXHKP-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)NC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the initial synthesis of a piperidine derivative bearing a free amino group, which is then selectively sulfonylated with methylsulfonyl chloride to introduce the methylsulfonamido functional group.

Step-by-step Procedure:

Step 1: Preparation of the Piperidine Intermediate

- Starting from commercially available or synthesized piperidine-1-carboxylic acid derivatives, the amino group at the 3-position is protected or functionalized as needed.

- Alternatively, direct synthesis of N-Boc protected piperidine can be performed, followed by selective deprotection at the 3-position.

Step 2: Nucleophilic Substitution with Sulfonyl Chloride

- The free amino group on the piperidine ring reacts with methylsulfonyl chloride (methanesulfonyl chloride) in the presence of a base such as triethylamine.

- The reaction is typically carried out in an inert solvent like toluene or dichloromethane at low temperatures (0°C to room temperature) to control reactivity and selectivity.

Step 3: Carbamate Formation

- The amino group at the nitrogen atom of piperidine is then protected with a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine.

- This step ensures the formation of the carbamate linkage characteristic of the target compound.

Reaction Conditions & Notes:

- Use of dry solvents and inert atmosphere (nitrogen or argon) is recommended.

- Reaction monitoring via TLC or NMR ensures completion.

- Purification by column chromatography yields the desired tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate.

Synthesis via Chiral Resolution and Stereoselective Functionalization

Method Overview:

Given the stereochemistry (3R), enantioselective synthesis or resolution methods are employed to obtain the desired enantiomer, followed by functionalization with methylsulfonyl groups.

Step-by-step Procedure:

Step 1: Stereoselective Synthesis of the Piperidine Core

- Asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or chiral catalysts, are used to produce the (3R)-enantiomer of the piperidine ring.

- Examples include asymmetric hydrogenation or cyclization reactions with chiral ligands.

Step 2: Introduction of the Methylsulfonamide Group

- The stereochemically pure piperidine derivative is then reacted with methylsulfonyl chloride under basic conditions to form the methylsulfonamido group at the 3-position.

Step 3: Carbamate Protection

- The amino group is protected with tert-butyl carbamate using Boc2O, completing the synthesis of the target compound.

Reaction Conditions & Notes:

- Enantioselectivity is critical; chiral catalysts or auxiliaries should be carefully selected.

- Purification via chiral chromatography or recrystallization ensures stereochemical purity.

Alternative Route: Multi-step Functionalization via Intermediates

Method Overview:

This involves starting from a simpler piperidine derivative, such as 3-hydroxypiperidine, followed by stepwise functionalization:

Stepwise Approach:

Step 1: Synthesis of 3-Hydroxypiperidine

- Via reduction or cyclization of suitable precursors.

Step 2: Conversion to 3-aminopiperidine

- Through amination reactions, such as reductive amination or nucleophilic substitution.

Step 3: Sulfonylation

- Reaction with methylsulfonyl chloride in the presence of triethylamine or pyridine.

Step 4: Carbamate Formation

- Protection of the amino group with tert-butyl carbamate (Boc) groups.

Reaction Conditions & Notes:

- Each step requires careful control of temperature and reaction time.

- Purification at each stage ensures high overall yield and stereochemical integrity.

Summary of Key Reaction Parameters and Data Tables

| Step | Reagents | Solvent | Temperature | Catalyst/Base | Yield | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation | Methylsulfonyl chloride | Toluene or DCM | 0°C to RT | Triethylamine | ~70-85% | Controlled addition to prevent side reactions |

| Carbamate protection | Di-tert-butyl dicarbonate | Dichloromethane or THF | RT | Sodium bicarbonate | ~80-90% | Ensures selective protection |

| Stereoselective synthesis | Chiral catalysts or auxiliaries | As per protocol | Variable | As per catalyst | Variable | Critical for enantiomeric purity |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate and analogous piperidine derivatives:

Table 1: Structural and Functional Comparison

Key Research Findings

Functional Group Impact on Reactivity and Solubility The methylsulfamoyl group in the target compound enhances hydrogen-bonding interactions, making it suitable for targeting enzymes like carbonic anhydrase or proteases. The nitropyrimidinylamino group in the patent-derived compound introduces steric bulk and electrophilic reactivity, enabling cross-coupling reactions in drug discovery pipelines.

Synthetic Utility The Boc group in all three compounds serves as a transient amine protector, removable under acidic conditions (e.g., trifluoroacetic acid). However, the methylsulfamoyl and pyrimidinylamino substituents require specialized reagents (e.g., sulfonyl chlorides or palladium-catalyzed couplings) for introduction.

Biological Activity Sulfonamide-containing derivatives (e.g., the target compound) are prevalent in antimicrobial and anticancer agents due to their ability to mimic transition states in enzymatic reactions. The carboxylic acid analog may act as a substrate for amino acid decarboxylases, while the nitropyrimidine derivative is tailored for kinase inhibition via π-π stacking interactions.

Stability and Pharmacokinetic Considerations

- The Boc group’s stability under basic conditions is consistent across analogs, but the methylsulfamoyl group may confer resistance to hydrolysis compared to the labile nitro group in the pyrimidine derivative.

- The carboxylic acid analog exhibits pH-dependent solubility, whereas the target compound’s sulfonamide moiety provides balanced lipophilicity for membrane permeability.

Biological Activity

Tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor interaction. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications in research and industry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅N₃O₃S

- Molecular Weight : 253.32 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a methylsulfamoyl group, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Piperidine derivatives, tert-butyl chloroformate, and methylsulfonamide.

- Reaction Conditions : The reaction is conducted under controlled conditions with the use of a base such as triethylamine to neutralize by-products like hydrochloric acid.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It can bind to the active site or allosteric sites of specific enzymes, thereby modulating their activity. This characteristic makes it relevant in the development of therapeutic agents targeting various diseases.

Receptor Binding

The compound is also studied for its ability to interact with cellular receptors. Its binding affinity can influence signal transduction pathways, affecting cellular responses and potentially leading to therapeutic effects.

The mechanism of action involves:

- Enzyme Interaction : The compound may inhibit enzymatic activity by forming non-covalent interactions with the enzyme's active site.

- Receptor Modulation : By binding to receptors, it can alter downstream signaling pathways, which may result in various biological effects.

Research Applications

This compound is utilized in several research domains:

- Medicinal Chemistry : As a building block for synthesizing new drug candidates.

- Biological Studies : Investigating its effects on cellular functions and metabolic pathways.

- Industrial Applications : Used in the production of specialty chemicals and agrochemicals.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate | Contains a sulfonyl group | Enhanced solubility and reactivity |

| tert-Butyl 3-(methylsulfonyl)piperidine-1-carboxylate | Similar piperidine structure | Varying biological activity profiles |

Case Studies

Recent studies have demonstrated the compound's potential in various therapeutic contexts:

- Antitumor Activity : In vitro studies show that it can inhibit cancer cell proliferation by modulating key signaling pathways.

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative disease models through receptor modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate?

- Methodology : Begin with Boc-protected piperidine derivatives (e.g., tert-butyl (3R)-3-aminopiperidine-1-carboxylate) and introduce the methylsulfamoyl group via sulfonylation. Use methylsulfamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .

- Key Considerations : Ensure nitrogen protection to avoid side reactions. Optimize stoichiometry to prevent over-sulfonylation.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR : Compare H and C spectra with PubChem-derived reference data for stereochemical confirmation (e.g., δ ~1.4 ppm for tert-butyl protons) .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% threshold).

- Mass Spectrometry : Confirm molecular ion peak ([M+H]) aligned with theoretical mass (CHNOS: ~314.4 g/mol) .

Q. What safety protocols are critical during handling?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents .

- Emergency Measures : Immediate eye wash and skin decontamination with soap/water. Store in airtight containers under inert gas (N) to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis?

- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with n-hexane/isopropanol (90:10) to separate R/S enantiomers. Validate using polarimetry ([α] values vs. literature) .

- Stereochemical Control : Use enantiopure starting materials (e.g., (R)-piperidine derivatives) and monitor reaction conditions (temperature, catalyst) to minimize racemization .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : Discrepancies in enzyme inhibition assays may arise from buffer pH variations (e.g., phosphate vs. Tris buffers altering sulfonamide group ionization).

- Solution : Standardize assay conditions (pH 7.4, 25°C) and validate with positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Analog Synthesis : Modify the methylsulfamoyl group (e.g., replace with trifluoroacetamido or cyclopropylsulfonyl) and compare bioactivity .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with SPR binding assays .

Q. What in vitro assays are suitable for evaluating neuroprotective potential?

- Assay Design :

- ROS Scavenging : Use DCFH-DA fluorescence in SH-SY5Y cells under oxidative stress (HO induction) .

- Mitochondrial Viability : Measure ATP levels via luciferase-based assays post-treatment (IC determination) .

Q. How can regioselectivity challenges in functionalization be addressed?

- Catalytic Solutions : Utilize Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C-H activation. Optimize ligands (e.g., SPhos) to direct substitution at the piperidine 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.